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Compound of Interest

Compound Name:
7-Chloro-3,4-dihydro-2H-benzo[b]

[1,4]oxazine

Cat. No.: B056156 Get Quote

Introduction: Benzoxazine and its derivatives represent a versatile class of heterocyclic

compounds that have garnered significant attention in medicinal chemistry.[1][2] Formed from

the reaction of a phenol, a primary amine, and formaldehyde, these scaffolds are utilized in the

synthesis of a wide array of biologically active molecules.[3][4] Their structural simplicity, ease

of synthesis, and the ability to be modified at multiple sites make them privileged structures for

drug discovery.[2] Benzoxazine derivatives have demonstrated a broad spectrum of

pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and

neuroprotective properties, positioning them as promising candidates for the development of

novel therapeutic agents.[2][5][6]

Anticancer Applications
Benzoxazine compounds have emerged as potent anticancer agents, exhibiting cytotoxicity

against various cancer cell lines through diverse mechanisms of action. These include the

induction of apoptosis, inhibition of key enzymes involved in DNA replication and repair,

disruption of lysosomal function, and suppression of angiogenesis.

Mechanisms of Action:
Apoptosis Induction: Certain benzoxazinone derivatives have been shown to exert their

antiproliferative effects by inducing apoptosis.[7] This is achieved through the upregulation of

key pro-apoptotic proteins such as p53 and caspase-3.[7] For instance, one derivative led to
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a 7-fold increase in p53 expression and an 8-fold increase in caspase-3 expression, driving

cancer cells towards programmed cell death.[7]

Topoisomerase Inhibition: Benzoxazines can act as human topoisomerase I (hTopo I)

inhibitors.[8][9] Topoisomerases are critical enzymes that manage DNA topology during

replication.[9] Benzoxazines can function as "topoisomerase poisons" by stabilizing the

enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand.[8][9] This

leads to the accumulation of DNA double-strand breaks and subsequent cell death.[9] One

derivative, BONC-013, was found to be a significantly more potent poison than the clinical

drug camptothecin.[8]

Targeting c-Myc G-quadruplexes: Some benzoxazinone derivatives can inhibit cancer cell

proliferation and migration by downregulating the expression of the c-Myc oncogene.[10]

They achieve this by inducing and stabilizing G-quadruplex structures in the c-Myc gene

promoter, which represses its transcription.[10]

Lysosomal Dysfunction: A class of benzo[a]phenoxazine compounds has been found to

selectively target and accumulate in the lysosomes of cancer cells.[11] They induce

lysosomal membrane permeabilization (LMP), leading to an increase in intracellular pH,

reactive oxygen species (ROS) accumulation, and ultimately, cell death.[11]

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for

tumor growth and metastasis. Novel benzoxazine derivatives have been identified as

inhibitors of angiogenesis.[12][13] They can inhibit endothelial cell proliferation, migration,

and tube formation by targeting signaling pathways like the phosphatidylinositol 3-kinase

(PI3K)/VEGF pathway.[12]

DNA-PK Inhibition: The DNA-dependent protein kinase (DNA-PK) is crucial for repairing DNA

double-strand breaks induced by radiation. Inhibiting this enzyme can sensitize cancer cells

to radiotherapy.[14] A novel benzoxazine, LTU27, was shown to inhibit DNA-PK, leading to

delayed DNA repair, increased apoptosis, and enhanced radiosensitivity in lung and colon

cancer cells.[14]

Quantitative Data: Anticancer Activity
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Compound/De
rivative

Target/Model Efficacy Metric Value Reference

6-allyl-3-(furan-2-

ylmethyl)-8-

methoxy-3,4-

dihydro-2H-

benzo(e)

(1,3)oxazine

In vivo mice

fibrosarcoma

Tumor Weight

Reduction

>60% at 80

mg/Kg
[15][16]

Benzoxazinone

Derivative 7

HepG2, MCF-7,

HCT-29 cell lines

Antiproliferative

Activity (IC₅₀)
< 10 µM [7]

Benzoxazinone

Derivative 15

HepG2, MCF-7,

HCT-29 cell lines

Antiproliferative

Activity (IC₅₀)
< 10 µM [7]

Benzo[a]phenox

azine C9, A36,

A42

RKO, MCF7

cancer cell lines

Antiproliferative

Activity (IC₅₀)

Low micromolar

range
[11]

BONC-001
Human

Topoisomerase I

Catalytic

Inhibition (IC₅₀)
8.34 mM [8][9]

BONC-013
Human

Topoisomerase I

Poison Activity

(IC₅₀)
0.0006 mM [8][9]

LTUSI122 Endothelial Cells
Inhibition of

Angiogenesis

Significant at ≤ 5

µM
[12]

Signaling Pathways and Workflows
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Caption: Apoptosis induction by a benzoxazinone derivative.[7]
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Caption: Mechanism of benzoxazine as a topoisomerase I poison.[8][9]
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Experimental Protocols
In Vivo Anticancer Activity (Fibrosarcoma Model)[15][16]

Induction: Fibrosarcoma is induced in mice via subcutaneous injection of a benzo(a)pyrene

solution. Tumors are allowed to develop over a period of approximately two months.

Animal Grouping: Mice are divided into control and test groups (n=7 per group).

Compound Administration: Test compounds (benzoxazine derivatives) are suspended in a

suitable vehicle (e.g., corn oil) and administered orally to the test groups at varying doses

(e.g., 20, 40, and 80 mg/Kg body weight) daily for a period of 30 days. The control group

receives only the vehicle.

Monitoring: Mice are monitored daily for body weight changes and tumor growth.

Data Collection: At the end of the treatment period, mice are euthanized. Tumors are excised

and weighed.

Analysis: The anticancer activity is evaluated by comparing the tumor incidence rate and the

average tumor weight between the control and treated groups. The percentage decrease in

tumor weight is calculated as a measure of efficacy.

Topoisomerase I Inhibition (Plasmid Relaxation Assay)[9]

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g.,

pBR322), human Topoisomerase I enzyme, and a reaction buffer (e.g., Tris-HCl, KCl, MgCl₂,

DTT, EDTA).

Inhibitor Addition: Add the benzoxazine test compound, dissolved in a solvent like DMSO, to

the reaction mixture at various concentrations. A known inhibitor like camptothecin is used as

a positive control.

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax

the supercoiled DNA.

Gel Electrophoresis: Stop the reaction and load the samples onto a 1% agarose gel

containing ethidium bromide.
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Visualization: Run the gel electrophoresis to separate the different DNA topoisomers

(supercoiled, relaxed, and nicked). Visualize the DNA bands under UV light.

Analysis: Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed

DNA and a corresponding persistence of the supercoiled DNA band. The IC₅₀ value is the

concentration of the compound that inhibits 50% of the enzyme's relaxation activity.

Antimicrobial Properties
Benzoxazine derivatives exhibit a broad spectrum of antimicrobial activity, effective against

both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][17] Their

antimicrobial potential makes them attractive candidates for developing new drugs to combat

rising antimicrobial resistance.[18]

Spectrum of Activity:
Antibacterial: Derivatives have shown significant activity against bacteria such as Bacillus

thuringiensis, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[5][18]

Antifungal: Antifungal effects have been observed against strains like Fusarium oxysporum

and Candida albicans.[5][19] Thionated-1,3-benzoxazine, for example, showed antifungal

activity comparable to the standard drug fluconazole.[5]

Quantitative Data: Antimicrobial Activity
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Compound/Derivati
ve

Target Organism MIC (µg/mL) Reference

Benzoxazine-6-

sulfonamides (1a, 1b,

1c etc.)

Gram-positive &

Gram-negative

bacteria, Fungi

31.25 - 62.5 [17]

BOZ-Ola (from L-

tyrosine)
S. aureus 5 [20]

BOZ-Ola (from L-

tyrosine)
E. coli 17 [20]

BOZ-Ola (from L-

tyrosine)
P. aeruginosa 53 [20]

2H-benzo[b][7]

[15]oxazin-3(4H)-one

(4e)

E. coli
Not specified (Zone of

Inhibition: 22 mm)
[18]

2H-benzo[b][7]oxazin-

3(4H)-one (4e)
S. aureus

Not specified (Zone of

Inhibition: 20 mm)
[18][21]
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Caption: General workflow for antimicrobial screening of benzoxazines.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination[17]
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Preparation: A series of twofold dilutions of the benzoxazine test compounds are prepared in

a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for

fungi) in a 96-well microtiter plate.

Inoculation: Each well is inoculated with a standardized suspension of the target

microorganism.

Controls: Positive control wells (medium with inoculum, no compound) and negative control

wells (medium only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is

also tested as a reference.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria, 28°C for 48 hours for fungi).

Analysis: After incubation, the plates are visually inspected for microbial growth (turbidity).

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Potential
Benzoxazine derivatives have also been investigated for their anti-inflammatory and

neuroprotective activities, suggesting their potential application in treating inflammatory

conditions and neurodegenerative diseases.[2][6]

Anti-inflammatory Activity
Certain benzoxazinone derivatives have demonstrated significant anti-inflammatory effects in

animal models.[22] For example, a benzoxazinone-diclofenac hybrid compound showed potent

activity in reducing rat paw edema with the added benefit of lower gastrointestinal toxicity

compared to the parent drug.[22] The mechanism may involve the modulation of cannabinoid

receptor 2 (CB2), which plays a role in regulating immune responses and inflammation.[5][23]

Quantitative Data: Anti-inflammatory Activity
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Compound/De
rivative

Model Efficacy Metric Value Reference

2-(2-((2,6-

dichlorophenyl)

amino)

benzyl)-4H-

benzo[d][15]

[20]oxazin-4-one

(3d)

Carrageenan-

induced rat paw

edema

% Inhibition of

Edema
62.61% [22]

Neuroprotective Activity
In models of neurodegenerative diseases like Huntington's and Alzheimer's, specific 1,4-

benzoxazine derivatives have shown high neuroprotective capabilities.[24] One compound,

HSB-13, reduced striatal degeneration and improved behavioral performance in a mouse

model of Huntington's disease.[24] The proposed mechanism involves the inhibition of several

key kinases implicated in neuronal death pathways.[24]
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Caption: Neuroprotective mechanism via kinase inhibition.[24]

Experimental Protocols
Carrageenan-Induced Paw Edema in Rats[22]

Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group

(e.g., diclofenac), and test groups for different benzoxazine derivatives.

Compound Administration: The test compounds and standard drug are administered orally or

intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

Induction of Inflammation: Acute inflammation is induced by injecting a 1% carrageenan

solution into the sub-plantar region of the right hind paw of each rat.

Measurement: The paw volume is measured using a plethysmometer immediately before the

carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) afterward.

Analysis: The percentage inhibition of edema is calculated for each group relative to the

control group, indicating the anti-inflammatory activity of the compounds.

Synthesis Methodologies
The synthesis of 1,3-benzoxazines is most commonly achieved through a one-pot Mannich

condensation reaction.[25] This versatile method allows for the creation of a diverse library of

derivatives by varying the three core components.

General Synthesis Workflow
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Caption: Generalized synthesis of 1,3-benzoxazines.[25][26]

Experimental Protocols
General Protocol for 1,3-Benzoxazine Synthesis[25][26]

Reactant Setup: A phenolic compound (1 equivalent), a primary amine (1 equivalent), and

paraformaldehyde (2.2 equivalents) are added to a round-bottomed flask.

Solvent Addition: A suitable solvent, such as chloroform or toluene, is added to the flask.

Reaction: The mixture is stirred and refluxed for an extended period (e.g., 24-48 hours). The

reaction progress can be monitored by TLC.

Workup: After cooling to room temperature, the reaction mixture is washed sequentially with

an aqueous base solution (e.g., 1N NaOH) and water to remove unreacted phenol and other

impurities.

Isolation: The organic phase is dried over an anhydrous salt (e.g., sodium sulfate), filtered,

and the solvent is removed under reduced pressure.

Purification: The crude product can be further purified by recrystallization or column

chromatography to yield the pure benzoxazine monomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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